5-Methoxypyrimidine-2-carboxamide
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Overview
Description
5-Methoxypyrimidine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrimidine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with methanol in the presence of a base, followed by the introduction of an amide group. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5-Methoxypyrimidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxypyrimidine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrimidine-2-carboxamide
- 2-Methoxypyrimidine-5-carboxamide
- 5-Methoxypyrimidine-4-carboxamide
Uniqueness
5-Methoxypyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-methoxypyrimidine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-11-4-2-8-6(5(7)10)9-3-4/h2-3H,1H3,(H2,7,10) |
InChI Key |
SESHLZVBBWETNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C(=O)N |
Origin of Product |
United States |
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